(E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This includes the reactants used, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, reactivity, etc. These properties can often be predicted using computational methods or determined experimentally .Scientific Research Applications
Antimicrobial Activity
Studies have explored the antimicrobial potential of compounds related to (E)-methyl 2-((3-methoxybenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate. For instance, imino-4-methoxyphenol thiazole-derived Schiff bases, which share structural similarities, were synthesized and tested for their antibacterial and antifungal activities. These compounds showed moderate activity against bacteria like E. coli and fungi such as F. oxysporum and A. niger (Vinusha et al., 2015).
Chemical Synthesis and Optimization
In the realm of chemical synthesis, a green approach to synthesizing functionally similar compounds has been reported. This involved a three-component tandem reaction using aroylisothiocyanate, phenyl glycine, and 4-methoxyphenacylbromide in an ionic liquid medium, demonstrating an environmentally friendly method of synthesis (Shahvelayati et al., 2017).
Structural and Functional Characterization
Studies on benzothiazole-imino-benzoic acid ligands and their metal complexes, which are structurally related to the compound , have been conducted. These include characterizations through elemental analyses, FT-IR, NMR, UV/vis, and mass spectroscopy. These studies provide insights into the physical and chemical properties of these compounds, which can be extrapolated to similar compounds like this compound (Mishra et al., 2019).
Pharmacological Potential
While specific pharmacological applications of this exact compound have not been directly studied, structurally related compounds have been investigated for their potential medicinal applications. For example, studies on benzothiazole derivatives have explored their use as antimicrobial and antifungal agents, suggesting possible pharmacological relevance for related compounds (Mishra et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(3-methoxybenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-20-14-8-7-12(17(22)24-3)10-15(14)25-18(20)19-16(21)11-5-4-6-13(9-11)23-2/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXMCAHNSJSNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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